Natriumbismuthat

Übersicht

Beschreibung

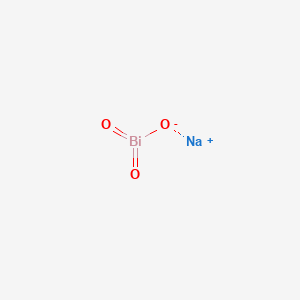

Sodium bismuthate is an inorganic compound with the chemical formula NaBiO₃. It is a strong oxidizer and appears as a yellow to yellowish-brown odorless powder. This compound is somewhat hygroscopic and is one of the few water-insoluble sodium salts. Sodium bismuthate is known for its ability to oxidize manganese and other elements, making it a valuable reagent in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

Sodium bismuthate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Sodium bismuthate (NaBiO3) is an inorganic compound and a strong oxidizer . It is used in various processes, such as an oxidant in the preparation of hexavalent Americium (Am) during the separation of Am from the lanthanides . The primary targets of sodium bismuthate are the substances it oxidizes, which can include a variety of organic and inorganic compounds .

Mode of Action

Sodium bismuthate interacts with its targets through oxidation reactions . As a strong oxidizer, it can donate oxygen atoms to other compounds, altering their chemical structure and properties . This interaction results in the conversion of the target compound to a different state or form .

Biochemical Pathways

For instance, it has been used in the synthesis of bismuth-based photocatalysts, which have been widely studied for their ability to decompose organic pollutants under visible light irradiation .

Pharmacokinetics

It is known that sodium bismuthate is insoluble in cold water but decomposes in hot water . This suggests that its bioavailability could be influenced by factors such as temperature and the presence of water. More research is needed to fully understand the pharmacokinetics of sodium bismuthate.

Result of Action

The molecular and cellular effects of sodium bismuthate’s action largely depend on the specific context and target of its oxidation. For example, in the context of environmental remediation, sodium bismuthate can help degrade organic pollutants, thereby reducing their harmful effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of sodium bismuthate. For instance, its oxidizing action can be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, storage conditions with moisture and high temperatures are detrimental to sodium bismuthate, as it oxidizes water, decomposing into sodium hydroxide and bismuth (III) oxide .

Biochemische Analyse

Biochemical Properties

Sodium bismuthate is a strong oxidizer . It is used in various chemical reactions due to its oxidizing properties

Cellular Effects

Bismuth-based nanoparticles have been found to have desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

Molecular Mechanism

It is known to be a strong oxidizer

Temporal Effects in Laboratory Settings

It is known that Sodium bismuthate is somewhat hygroscopic , meaning it absorbs moisture from the air over time.

Transport and Distribution

It is known that Sodium bismuthate is insoluble in cold water , which may affect its distribution within aqueous environments such as the cytoplasm of cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium bismuthate can be synthesized through several methods:

- A suspension of bismuth trioxide in boiling sodium hydroxide solution is oxidized by adding bromine. The reaction is as follows:

Oxidation of Bismuth Trioxide: Bi2O3+6NaOH+2Br2→2NaBiO3+4NaBr+3H2O

This method involves oxidizing a mixture of sodium oxide and bismuth (III) oxide with air as the source of oxygen:Oxidation of Sodium Oxide and Bismuth (III) Oxide: Na2O+Bi2O3+O2→2NaBiO3

Industrial Production Methods: Industrial production of sodium bismuthate typically follows the same synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Types of Reactions:

- Sodium bismuthate is a strong oxidizer and can oxidize various elements and compounds. For example, it oxidizes manganese (II) ions to permanganate ions:

Oxidation: 2Mn2++5BiO3−+14H+→2MnO4−+5Bi3++7H2O

In the presence of moisture and high temperatures, sodium bismuthate decomposes into sodium hydroxide and bismuth (III) oxide:Decomposition: 2NaBiO3+H2O→2NaOH+Bi2O3+O2

Sodium bismuthate reacts with hydrochloric acid to form chlorine gas:Reaction with Acids: 2NaBiO3+6HCl→2NaCl+2BiCl3+3H2O+Cl2

Common Reagents and Conditions:

Oxidizing Agents: Bromine, air (oxygen).

Reaction Conditions: Boiling sodium hydroxide solution, controlled temperature and moisture conditions

Major Products:

Oxidation Products: Permanganate ions, bismuth (III) ions.

Decomposition Products: Sodium hydroxide, bismuth (III) oxide, oxygen.

Acid Reaction Products: Sodium chloride, bismuth chloride, chlorine gas

Vergleich Mit ähnlichen Verbindungen

Sodium Antimonate: Similar to sodium bismuthate, sodium antimonate is an oxidizing agent but is less commonly used.

Potassium Bismuthate: Another bismuth-based oxidizer, potassium bismuthate has similar properties but different solubility and reactivity.

Sodium Hexafluorobismuthate (V): This compound is related to sodium bismuthate but contains fluorine atoms, which alter its chemical behavior.

Uniqueness of Sodium Bismuthate:

Oxidizing Strength: Sodium bismuthate is a strong oxidizer, making it highly effective in analytical applications.

Insolubility in Water: Its insolubility in cold water allows for easy removal of the reagent after reactions.

Photocatalytic Properties: Sodium bismuthate dihydrate exhibits superior photocatalytic performance under visible light, which is not common among similar compounds

Eigenschaften

IUPAC Name |

sodium;oxido(dioxo)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.Na.3O/q;+1;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYBUOBTVHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Bi](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065285 | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.968 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to yellowish-brown solid; Somewhat hygroscopic; [Merck Index] Yellow to brown hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Sodium bismuthate(V) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12232-99-4 | |

| Record name | Sodium bismuthate (V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012232994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth sodium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISMUTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PR2L7N425 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: Sodium bismuthate's interactions are multifaceted and depend on the target and reaction conditions. Here are some examples:

- Oxidation of Organic Compounds: Sodium bismuthate acts as a strong oxidant, targeting functional groups like alcohols and aldehydes. This oxidation can lead to the formation of ketones, carboxylic acids, or other oxidized products. For instance, it effectively oxidizes allylic and benzylic alcohols to their corresponding aldehydes. []

- Oxidation of Metal Ions: Sodium bismuthate can oxidize metal ions, such as manganese (Mn2+) to permanganate (MnO4-), which can then be used for further analytical or catalytic applications. [] This oxidation capability also extends to the selective oxidation of americium (Am) to its hexavalent state (Am(VI)), facilitating its separation from other elements like curium (Cm). [, , , , ]

- Photocatalytic Degradation: In the presence of visible light, sodium bismuthate acts as a photocatalyst, degrading organic dyes like malachite green through chromophore cleavage and demethylation. [] It generates reactive oxygen species that contribute to the breakdown of organic pollutants. []

A:

- Spectroscopic Data: While specific spectroscopic data isn't provided in the research excerpts, sodium bismuthate is generally characterized using techniques like X-ray diffraction (XRD) to confirm its crystal structure and purity. [] Infrared (IR) spectroscopy can provide insights into the presence of specific functional groups, like Bi-O vibrations. []

ANone: Sodium bismuthate exhibits varying stability depending on the conditions:

- Stability in Acidic Media: Sodium bismuthate is more stable in acidic solutions compared to neutral or basic conditions. [] This stability is crucial for its applications in acidic environments, such as the oxidation of americium in nitric acid solutions. []

- Light Sensitivity: Some studies indicate potential color changes in bismuth oxide (Bi2O3), a potential decomposition product of sodium bismuthate, upon exposure to light. This suggests possible light sensitivity requiring further investigation for sodium bismuthate. []

ANone: Sodium bismuthate acts as a catalyst in various organic reactions:

- Oxidation Catalyst: It catalyzes the oxidation of various organic molecules. For instance, it efficiently converts baccatin to keto-baccatin, a crucial intermediate in the synthesis of anti-cancer drugs like Taxol. [] It also mediates the oxidation of hydrofluorenes, with the product distribution depending on the substrate and reaction conditions. []

- Halogenation Catalyst: Sodium bismuthate facilitates the halogenation of aromatic compounds in the presence of metal halides. This method offers a mild and efficient way to introduce halogens into aromatic rings. []

- Heterocyclic Synthesis: Sodium bismuthate catalyzes the synthesis of spiro[4H-pyran] derivatives, important heterocyclic compounds with biological activity. This method provides a simple, efficient, and environmentally friendly route to these valuable compounds. []

- Counterion Effects: Investigating the impact of replacing sodium with other counterions, such as potassium or lithium, on the reactivity and selectivity of the bismuthate oxidant would be insightful. [, ]

ANone:

ANone: The provided research excerpts primarily focus on the chemical and catalytic properties of sodium bismuthate, with limited information on its pharmacological aspects.

ANone: The provided research excerpts primarily focus on the chemical and catalytic applications of sodium bismuthate. Information on its biological activity, toxicity, or pharmacological properties is limited in these studies.

ANone: Alternatives to sodium bismuthate depend on the specific application. Some possibilities include:

- Other Photocatalysts: For photocatalytic applications, alternatives like titanium dioxide (TiO2), zinc oxide (ZnO), and graphitic carbon nitride (g-C3N4) are widely studied. []

- Electrochemical Methods: Electrochemical oxidation can sometimes replace chemical oxidants, offering advantages like tunable reaction conditions and reduced waste generation. []

ANone: Research infrastructure for sodium bismuthate research is similar to that used in synthetic chemistry and materials science:

ANone: Sodium bismuthate has a history in both analytical and synthetic chemistry:

- Early Applications: It was recognized as a strong oxidizing agent, used for analytical purposes like the determination of manganese and ruthenium. [, , ]

- Organic Synthesis: Its application in organic synthesis gained momentum, with its use in oxidizing alcohols, aldehydes, and other functional groups. [, ]

- Photocatalysis and Material Science: More recently, its potential as a visible-light photocatalyst and its use in material science applications have been explored. [, ]

ANone: Yes, sodium bismuthate's applications bridge multiple disciplines:

- Chemistry and Materials Science: Its use in synthesizing nanomaterials like bismuth nanowires and nanospheres highlights its relevance in materials science. [] Further research on bismuth-based nanomaterials could lead to applications in electronics, catalysis, and sensing.

- Chemistry and Environmental Science: Its photocatalytic activity in degrading organic dyes and pollutants makes it relevant for wastewater treatment and environmental remediation. [, ]

- Chemistry and Analytical Science: Its oxidizing properties have long been exploited in analytical chemistry for the determination of metal ions and other analytes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

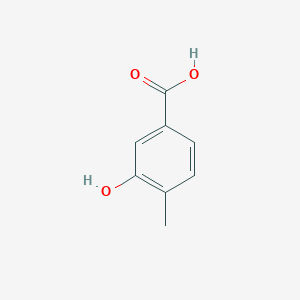

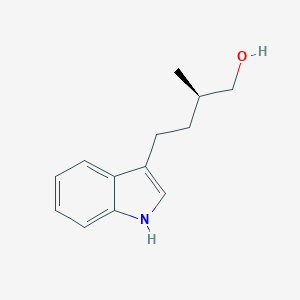

![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)